

Comparing MD 770222 to other 15-LOX inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	MD 770222	
Cat. No.:	B1675983	Get Quote

A Comparative Guide to 15-Lipoxygenase (15-LOX) Inhibitors

For Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a comparative analysis of several well-characterized inhibitors of 15-lipoxygenase (15-LOX), a key enzyme implicated in a range of inflammatory diseases, neurodegeneration, and cancer. Due to the absence of publicly available information on "MD 770222," this document focuses on a selection of established 15-LOX inhibitors: ML351, PD146176, nordihydroguaiaretic acid (NDGA), and i472. We present a comprehensive overview of their inhibitory potency and selectivity, supported by experimental data. Detailed methodologies for key enzyme inhibition assays are also provided to aid in the replication and validation of these findings.

Introduction

The 15-lipoxygenase (15-LOX) enzyme family, including isoforms 15-LOX-1 (ALOX15) and 15-LOX-2 (ALOX15B), plays a crucial role in the metabolism of polyunsaturated fatty acids, such as arachidonic and linoleic acid, to produce bioactive lipid mediators.[1] These mediators are involved in a variety of physiological and pathological processes. The development of potent and selective 15-LOX inhibitors is a significant area of research for therapeutic intervention in numerous diseases. This guide aims to provide a comparative assessment of key 15-LOX inhibitors to assist researchers in selecting appropriate tools for their studies.



Comparative Data of 15-LOX Inhibitors

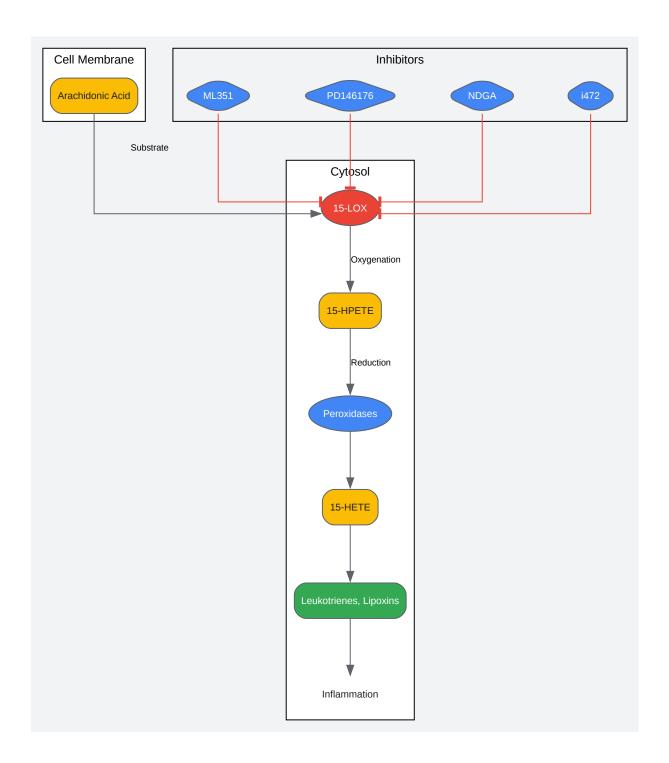
The following table summarizes the in vitro potency (IC50) and selectivity of selected 15-LOX inhibitors against various lipoxygenase and cyclooxygenase enzymes. Lower IC50 values indicate higher potency.

Inhibitor	Target	IC50 (μM)	Selectivity Profile (IC50 in µM)	Reference
ML351	Human 15-LOX- 1	0.2	>250-fold selective over 5- LOX (>50), 12- LOX (>100), 15- LOX-2 (>100), COX-1, and COX-2.	[2][3][4]
PD146176	Rabbit Reticulocyte 15- LOX	0.197 (Ki)	No demonstrable effect on 5-LOX, 12-LOX, COX-1, or COX-2.	[5][6]
NDGA	15-LOX	~0.11-11	Non-selective; also inhibits 5- LOX and 12- LOX.	[7][8][9]
i472 (9c)	Human 15-LOX- 1	0.19	Specificity against other LOX and COX isoforms not fully detailed in the provided results.	[10][11]

Signaling Pathway and Inhibition

The following diagram illustrates the 15-lipoxygenase signaling pathway and the mechanism of action of its inhibitors.





Click to download full resolution via product page

Caption: 15-LOX signaling pathway and points of inhibition.



Experimental Protocols Spectrophotometric 15-Lipoxygenase Inhibition Assay (Cell-Free)

This assay measures the enzymatic activity of 15-LOX by monitoring the formation of hydroperoxides, which absorb light at 234 nm.[12][13]

Materials:

- 15-Lipoxygenase enzyme (from soybean or recombinant human)
- Linoleic acid or arachidonic acid (substrate)
- Borate buffer (0.2 M, pH 9.0) or Tris-HCl buffer (50 mM, pH 7.4)
- · Inhibitor compound dissolved in DMSO
- UV-Vis spectrophotometer and quartz cuvettes

Procedure:

- Prepare a substrate solution of linoleic acid or arachidonic acid in the assay buffer.
- In a quartz cuvette, mix the assay buffer, the 15-LOX enzyme solution, and the inhibitor solution (or DMSO for control).
- Incubate the mixture for a defined period (e.g., 5 minutes) at room temperature to allow for inhibitor binding.
- Initiate the reaction by adding the substrate solution to the cuvette.
- Immediately measure the increase in absorbance at 234 nm over time (e.g., every 30 seconds for 5 minutes) using the spectrophotometer.
- The rate of reaction is determined from the linear portion of the absorbance curve.



- The percentage of inhibition is calculated by comparing the reaction rate in the presence of the inhibitor to the control rate.
- IC50 values are determined by plotting the percentage of inhibition against a range of inhibitor concentrations.

Cell-Based Lipoxygenase Inhibition Assay

This assay evaluates the efficacy of inhibitors on 15-LOX activity within a cellular context.[1][14]

Materials:

- Cell line expressing 15-LOX (e.g., human macrophages or engineered cell lines)
- · Cell culture medium and reagents
- · Inhibitor compound
- · Arachidonic acid
- Reagents for product analysis (e.g., antibodies for ELISA or solvents for LC-MS)
- ELISA reader or LC-MS system

Procedure:

- Culture the 15-LOX expressing cells in appropriate multi-well plates.
- Pre-incubate the cells with various concentrations of the inhibitor compound for a specified time.
- Stimulate the cells with arachidonic acid to induce 15-LOX activity.
- After incubation, collect the cell supernatant or cell lysate.
- Quantify the amount of 15-LOX products (e.g., 15-HETE) using a suitable method like ELISA or LC-MS.



- The percentage of inhibition is calculated by comparing the product levels in inhibitor-treated cells to untreated (or vehicle-treated) cells.
- IC50 values are determined by plotting the percentage of inhibition against a range of inhibitor concentrations.

Conclusion

The selection of an appropriate 15-LOX inhibitor is critical for research and drug development. ML351 and PD146176 demonstrate high potency and selectivity for 15-LOX-1, making them valuable tools for specific pathway investigation. i472 also shows high potency for 15-LOX-1. In contrast, NDGA is a non-selective inhibitor, which can be useful for studies where broad lipoxygenase inhibition is desired. The provided experimental protocols offer a foundation for the in-house evaluation and comparison of these and other novel 15-LOX inhibitors. As there is no publicly available scientific literature or experimental data for a 15-LOX inhibitor named "MD 770222," researchers are encouraged to utilize the well-documented alternatives presented in this guide.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. research.rug.nl [research.rug.nl]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Discovery of ML351, a Potent and Selective Inhibitor of Human 15-Lipoxygenase-1 -Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. 12/15-Lipoxygenase Inhibitor, ML351 | Sigma-Aldrich [sigmaaldrich.com]
- 5. selleckchem.com [selleckchem.com]
- 6. PD 146176 | Lipoxygenases | Tocris Bioscience [tocris.com]
- 7. pubs.acs.org [pubs.acs.org]







- 8. Kinetic and Structural Investigations of Novel Inhibitors of Human Epithelial 15-Lipoxygenase-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Inhibition of IGF-1R and Lipoxygenase by Nordihydroguaiaretic Acid (NDGA) Analogs -PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. axonmedchem.com [axonmedchem.com]
- 12. researchgate.net [researchgate.net]
- 13. 15-Lipoxygenase inhibition of Commelina benghalensis, Tradescantia fluminensis, Tradescantia zebrina PMC [pmc.ncbi.nlm.nih.gov]
- 14. A cell-based assay for screening lipoxygenase inhibitors PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Comparing MD 770222 to other 15-LOX inhibitors].
 BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1675983#comparing-md-770222-to-other-15-lox-inhibitors]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote



Check Availability & Pricing



BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com